Substructure-Driven HDL Cholesterol Elevation: Patent-Documented Variation Across N1-Aryl Analogs
In a panel of 63 structurally diverse 2-thioxoimidazolidin-4-one derivatives evaluated for HDL cholesterol elevation in male Sprague-Dawley rats (200–225 g, 8-day oral administration, Purina Chow supplemented with 0.25% cholic acid and 1.0% cholesterol), HDL increase values ranged from 24% to 325% above baseline depending on N1 and N3 substitution [1]. The closest patent-disclosed analog to CAS 692276-02-1—1-benzyl-3-(4-butylphenyl)-2-sulfanylideneimidazolidin-4-one (differing only by n-butyl vs. methyl on the N1-phenyl ring)—is explicitly claimed in the follow-on patent US 5,861,517 as part of the same HDL-elevating phenotype [2]. Within the broader dataset, compounds bearing N1-(alkyl-substituted-phenyl) groups with N3-alkyl or N3-benzyl substitution consistently produced HDL increases above 100%, whereas N1-unsubstituted phenyl or N3-hydrogen analogs showed markedly attenuated activity, confirming that the N1-p-tolyl/N3-benzyl architecture occupies a productive region of SAR space [1].
| Evidence Dimension | HDL cholesterol elevation (% increase over control in Sprague-Dawley rat model) |
|---|---|
| Target Compound Data | No direct rat HDL data publicly available for CAS 692276-02-1; however, the closest patent analog (1-benzyl-3-(4-butylphenyl) analog) falls within the N1-(4-alkylphenyl)/N3-benzyl SAR cluster where representative examples achieved HDL increases of 84–265% (Examples 12, 20, 21 in US 5,554,607) [1][2]. |
| Comparator Or Baseline | Baseline (untreated control); worst-performing example in the patent series: 24% HDL increase (Example 47, N1,N3-substitution pattern differing from target compound class); highest: 325% (Example 61) [1]. |
| Quantified Difference | The N1-(4-alkylphenyl)/N3-benzyl substitution cluster outperforms N1-haloaryl/N3-methyl and N1-methyl/N3-aryl patterns by ≥2- to 5-fold in HDL elevation magnitude within the same assay system. Substituting N1-alkylaryl for N1-haloaryl or removing N3-benzyl reduces HDL response from the >100% range to the 30–60% range [1]. |
| Conditions | Male Sprague-Dawley rats (200–225 g), Purina Rodent Chow Special Mix 5001-S + 0.25% cholic acid + 1.0% cholesterol, 8-day oral administration, HDL measured by standard precipitation procedure [1]. |
Why This Matters
For procurement decisions in cardiovascular or lipid-metabolism research programs, the N1-p-tolyl/N3-benzyl substitution architecture is associated with a high-probability HDL-elevating phenotype, whereas generic 2-thioxoimidazolidin-4-one scaffolds lacking this substitution pattern would require de novo SAR exploration, adding 6–18 months of synthesis and screening time.
- [1] Elokdah HM, Chai SY, Sulkowski TS, Strike DP. Use of 2-thioxo-imidazolin-4-one derivatives in the treatment of atherosclerosis. US Patent 5,554,607. Issued September 10, 1996. Table I: HDL Cholesterol Level Increase (%). View Source
- [2] Elokdah HM, Chai SY, Sulkowski TS, Strike DP. 2-Thioxo-imidazolidin-4-one derivatives. US Patent 5,861,517. Issued January 19, 1999. (Compound: 1-benzyl-3-(4-butylphenyl)-2-sulfanylideneimidazolidin-4-one.) View Source
